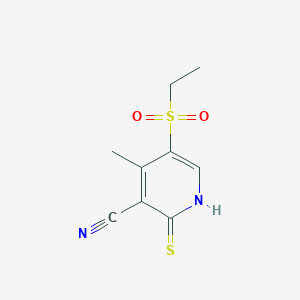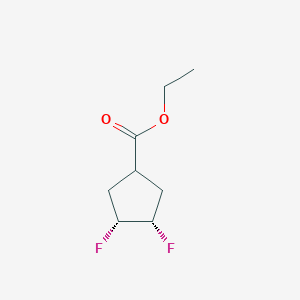
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate is a chemical compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and an ethyl ester group attached to the carboxylate functional group. The stereochemistry of the compound is defined by the (1r,3R,4S) configuration, indicating the specific spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative, which is then subjected to fluorination reactions to introduce the fluorine atoms at the desired positions.
Fluorination: The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor
Esterification: The carboxylate group is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorinated positions to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,4-dihydroxycyclopentanecarboxylate: Lacks fluorine atoms, resulting in different chemical and biological properties.
Ethyl 3,4-dichlorocyclopentanecarboxylate: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Ethyl 3,4-dibromocyclopentanecarboxylate: Bromine atoms confer different steric and electronic effects compared to fluorine.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions.
Propiedades
Fórmula molecular |
C8H12F2O2 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
ethyl (3S,4R)-3,4-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12F2O2/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7H,2-4H2,1H3/t5?,6-,7+ |
Clave InChI |
IUNGYIKEKVKPOM-DGUCWDHESA-N |
SMILES isomérico |
CCOC(=O)C1C[C@H]([C@H](C1)F)F |
SMILES canónico |
CCOC(=O)C1CC(C(C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


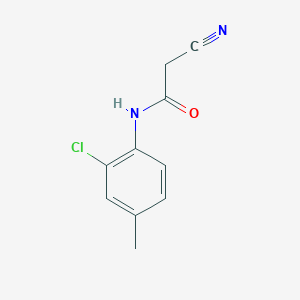

![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
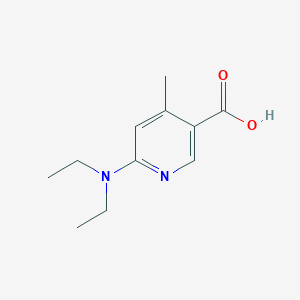
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
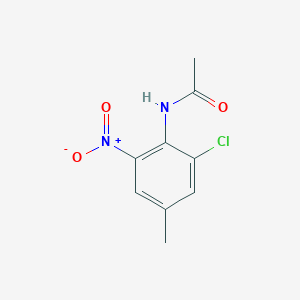
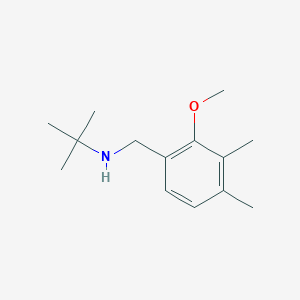
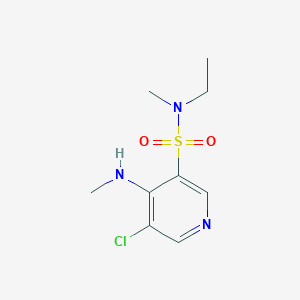
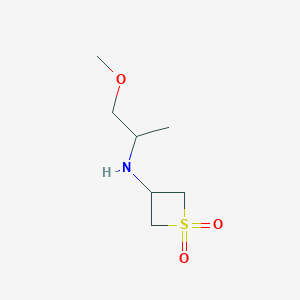
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
